molecular formula C19H14O3 B8557607 3,4-Dihydro-7-hydroxy-4-(1-naphthyl)coumarin CAS No. 62071-59-4

3,4-Dihydro-7-hydroxy-4-(1-naphthyl)coumarin

Cat. No. B8557607
Key on ui cas rn: 62071-59-4
M. Wt: 290.3 g/mol
InChI Key: ZMYVMHIXLOLYNY-UHFFFAOYSA-N
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Patent
US04234726

Procedure details

To a stirred solution of methyl-lithium in ether (120 ml., 1.9 M solution) at room temperature was added over 0.5 hours finely powdered 3,4-dihydro-7-hydroxy-4-(1-napthyl) coumarin (14.5 g, 0.05 moles). After refluxing for 1 hour a purple solid precipitated out of solution and the reaction mixture was allowed to cool, acidified with dilute hydrochloric acid and extracted with ether (3×). The combined ether extracts were dried and removal of solvent gave a dark coloured oil which was refluxed overnight in glacial acetic acid. The glacial acetic acid was removed in vacuo and the residue dissolved in ether, washed with water, saturated sodium bicarbonate solution and dried. Removal of solvent gave an extremely viscous oil, column chromatography of which on silica, eluting with 40°-60° petrol: ether (gradually increasing concentration of ether) gave the required chroman as a low melting pale yellow solid (9.4 g., 76%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Li].[OH:3][C:4]1C=C2[C:7]([CH:8]([C:15]3[C:24]4[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=4)[CH:18]=[CH:17][CH:16]=3)[CH2:9]C(=O)O2)=[CH:6][CH:5]=1.[CH3:25][CH2:26][O:27][CH2:28][CH3:29]>C(O)(=O)C>[CH3:25][C:26]1([CH3:1])[CH2:9][CH:8]([C:15]2[C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[CH:18]=[CH:17][CH:16]=2)[C:7]2[C:28](=[CH:29][C:4]([OH:3])=[CH:5][CH:6]=2)[O:27]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Li]
Name
Quantity
14.5 g
Type
reactant
Smiles
OC1=CC=C2C(CC(OC2=C1)=O)C1=CC=CC2=CC=CC=C12
Name
Quantity
120 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 1 hour a purple solid
Duration
1 h
CUSTOM
Type
CUSTOM
Details
precipitated out of solution
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried
CUSTOM
Type
CUSTOM
Details
removal of solvent
CUSTOM
Type
CUSTOM
Details
gave a dark coloured oil which
CUSTOM
Type
CUSTOM
Details
The glacial acetic acid was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ether
WASH
Type
WASH
Details
washed with water, saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Removal of solvent
CUSTOM
Type
CUSTOM
Details
gave an extremely viscous oil, column chromatography of which on silica
WASH
Type
WASH
Details
eluting with 40°-60° petrol
TEMPERATURE
Type
TEMPERATURE
Details
ether (gradually increasing concentration of ether)

Outcomes

Product
Name
Type
product
Smiles
CC1(OC2=CC(=CC=C2C(C1)C1=CC=CC2=CC=CC=C12)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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